molecular formula C11H10N2O B1413138 2-(Pent-4-ynyloxy)isonicotinonitrile CAS No. 1987007-29-3

2-(Pent-4-ynyloxy)isonicotinonitrile

Cat. No.: B1413138
CAS No.: 1987007-29-3
M. Wt: 186.21 g/mol
InChI Key: KMVRXUYCDRBBLK-UHFFFAOYSA-N
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Description

2-(Pent-4-ynyloxy)isonicotinonitrile ( 1987007-29-3) is a chemical compound with the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol . It is a solid for research applications and requires cold-chain transportation to maintain stability . This compound is classified as a nitrile and an alkyne, which are functional groups of high importance in synthetic and medicinal chemistry. The molecular structure, which combines an isonicotinonitrile core with a pent-4-ynyloxy chain, suggests its primary value as a versatile chemical building block or molecular scaffold . Researchers can utilize this compound to construct more complex molecules, particularly for developing potential pharmaceutical candidates and new materials. The presence of the alkyne group makes it a suitable substrate for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in bioconjugation, polymer chemistry, and for creating chemical libraries in drug discovery. Please note that specific, published research on the detailed applications, biological activity, or precise mechanism of action for this exact compound is not currently available in the searched literature. Its research value is derived from its functional groups and structural features, which are consistent with its use in exploratory organic synthesis and early-stage drug development . Handling and Safety: This product is intended for use by qualified laboratory professionals. As with all chemicals of this nature, appropriate personal protective equipment (PPE) including gloves and eye protection should be worn. For safe handling, please refer to the corresponding Safety Data Sheet (SDS). Disclaimer: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-pent-4-ynoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-3-4-7-14-11-8-10(9-12)5-6-13-11/h1,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVRXUYCDRBBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of a suitable halogenated pyridine derivative with a pent-4-ynol derivative to form the ether linkage, followed by nitrile group introduction.

Step-by-step Procedure:

  • Step 1: Synthesis of Pent-4-ynol Derivative
    Commercially available or synthesized via propargylation of suitable alcohols, such as 4-bromobut-1-yne, using magnesium or lithium reagents.

  • Step 2: Activation of Isonicotinonitrile
    The isonicotinonitrile can be activated by halogenation (e.g., chlorination or bromination at the 2-position) to facilitate nucleophilic substitution.

  • Step 3: Nucleophilic Substitution
    The pent-4-ynol derivative, converted into its alkoxide form using sodium hydride or potassium tert-butoxide, is reacted with the halogenated isonicotinonitrile under inert atmosphere, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Step 4: Ether Formation
    The nucleophilic attack results in the formation of the ether linkage, yielding 2-(Pent-4-ynyloxy)isonicotinonitrile .

Reaction Conditions:

  • Temperature: 0–80°C
  • Solvent: DMF or DMSO
  • Base: Sodium hydride or potassium tert-butoxide
  • Atmosphere: Inert (nitrogen or argon)

Research Data:

  • Similar ether formation reactions have been successfully conducted with yields ranging from 64% to 88%, depending on the specific conditions and reagents used.

Sonogashira Coupling Strategy

Method Overview:

This method employs a palladium-catalyzed cross-coupling between a halogenated pyridine derivative and a terminal alkyne, followed by functional group transformations if necessary.

Step-by-step Procedure:

  • Step 1: Preparation of Halogenated Isonicotinonitrile
    Starting from isonicotinonitrile, halogenate at the 2-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Step 2: Sonogashira Coupling
    React the halogenated pyridine with pent-4-ynyl or pent-4-ynyl derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a base such as triethylamine in an inert atmosphere.

  • Step 3: Purification
    The resulting product, This compound , is purified via column chromatography.

Reaction Conditions:

  • Temperature: 25–80°C
  • Solvent: Tetrahydrofuran (THF) or toluene
  • Catalyst: Pd(PPh₃)₄
  • Atmosphere: Nitrogen or argon

Research Data:

  • Yields for this method can reach up to 88%, with reaction times around 0.5–3 hours under microwave or conventional heating.

Direct Alkynylation Using Copper-Catalyzed Coupling

Method Overview:

This approach involves direct coupling of a suitable precursor with a terminal alkyne in the presence of copper catalysts.

Step-by-step Procedure:

  • Step 1: Synthesis of the precursor pyridine derivative with a suitable leaving group (e.g., halogen or triflate).

  • Step 2: Coupling with pent-4-ynol or its derivatives using copper(I) iodide, cesium carbonate, and a polar aprotic solvent like DMSO at elevated temperatures (~100°C).

  • Step 3: Workup and purification to isolate the target compound.

Research Data:

  • Yields are generally around 54–64%, with reaction times of 20–48 hours.

Summary Data Table of Preparation Methods

Method Key Reagents Typical Yield Reaction Conditions Remarks
Nucleophilic substitution Sodium hydride, DMF, halogenated pyridine 64–88% 0–80°C, inert atmosphere Widely applicable, high yields
Sonogashira coupling Pd catalyst, CuI, triethylamine Up to 88% 25–80°C, THF or toluene Suitable for aryl halides, versatile
Copper-catalyzed alkynylation Copper iodide, cesium carbonate 54–64% 20–100°C, DMSO Longer reaction times, moderate yields

Research Findings & Notes

  • The synthesis of This compound benefits significantly from palladium-catalyzed cross-coupling reactions, especially Sonogashira coupling, which offers high efficiency and selectivity.
  • The nucleophilic substitution route is advantageous for its simplicity and high yields, especially when starting from halogenated pyridine derivatives.
  • The choice of solvent, temperature, and catalysts critically influences the yield and purity of the final compound.
  • The functionalization of the alkyne group allows further derivatization, expanding the compound's potential applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-ynyloxy)isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Pent-4-ynyloxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(Pent-4-ynyloxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that can influence various chemical and biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Pent-4-ynyloxy)isonicotinonitrile with related pyridine derivatives:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Reactivity/Applications
This compound Nitrile, alkynyl ether 174.21 (estimated) Click chemistry, drug intermediates
4-Pyridinecarbonitrile (Isonicotinonitrile) Nitrile 107.10 Ligand in catalysis, agrochemicals
2-Pyridinecarboxaldehyde Aldehyde 107.10 Electrophilic substitution reactions
2-(Allyl(4-nitrophenyl)amino)-N-(2-bromobenzyl)-4-methylpentanamide Amide, allyl, nitro, bromo groups ~500 (estimated) Multi-component reactions, drug leads

Key Observations :

  • Nitrile vs.
  • Alkynyl Ether vs. Amide : Compared to amide derivatives in , the alkynyl ether group provides orthogonal reactivity (e.g., Huisgen cycloaddition) rather than hydrogen-bonding interactions .

Reactivity Differences :

  • The alkynyl ether in the target compound enables click chemistry, whereas amides in rely on nucleophilic acyl substitutions.

Biological Activity

2-(Pent-4-ynyloxy)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pent-4-ynyl ether group attached to an isonicotinonitrile moiety. This structure is significant as it may influence the compound's interaction with biological targets.

Molecular Formula: C12_{12}H11_{11}N3_{3}O
Molecular Weight: 215.24 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain enzymes, which may lead to increased concentrations of neurotransmitters such as acetylcholine, thus influencing cholinergic signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Effect Reference
Enzyme InhibitionAcetylcholinesterase (AChE) inhibition
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

  • Neuroprotective Effects: A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
  • Anticancer Properties: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through activation of caspase pathways.
  • Antimicrobial Activity: Research indicated that the compound has significant activity against several bacterial strains, particularly those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing data on novel nitrile derivatives?

  • Methodological Answer : Disclose all hazards (e.g., acute toxicity, handling precautions) in the manuscript’s experimental section. Cite Material Safety Data Sheets (MSDS) for precursor compounds. For biological studies, include institutional review board (IRB) approval for in vitro/in vivo assays. Adhere to the Beilstein Journal’s guidelines for supplemental data archiving .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.